1-Phenylpyrrolidin-3-amine chemical properties and structure
1-Phenylpyrrolidin-3-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1-Phenylpyrrolidin-3-amine, a versatile heterocyclic amine with potential applications in medicinal chemistry and drug discovery.
Chemical Structure and Identification
1-Phenylpyrrolidin-3-amine is a substituted pyrrolidine featuring a phenyl group attached to the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position.
IUPAC Name: 1-phenylpyrrolidin-3-amine[1] CAS Number: 18471-41-5[1] Molecular Formula: C₁₀H₁₄N₂[1] Canonical SMILES: C1CN(CC1N)C2=CC=CC=C2[1] InChI Key: SFMJIPNTKASYFH-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Phenylpyrrolidin-3-amine is presented in the table below. It is important to note that while some experimental data for closely related compounds is available, specific experimentally determined values for properties like melting and boiling points for 1-Phenylpyrrolidin-3-amine are not readily found in the searched literature. The data presented here are largely computed values from reliable chemical databases.
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 162.11570 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
Detailed experimental spectra for 1-Phenylpyrrolidin-3-amine are not widely published. However, based on the general principles of spectroscopy for amines, the expected spectral characteristics are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Phenylpyrrolidin-3-amine is expected to show characteristic absorption bands for its functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Primary Amine) | 3400-3250 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[2] |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong band due to the stretching of the bond between the phenyl group and the pyrrolidine nitrogen.[2] |
| C-N Stretch (Aliphatic Amine) | 1250–1020 | Medium or weak bands from the C-N bonds within the pyrrolidine ring.[2] |
| N-H Bend (Primary Amine) | 1650-1580 | Bending vibration of the primary amine.[2] |
| Aromatic C-H Stretch | >3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aromatic C=C Bending | 1600-1450 | In-plane bending vibrations of the phenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts can provide insight into the structure of the molecule. The hydrogens on the carbon adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field.
Synthesis and Reactivity
Synthesis
A potential synthetic workflow is outlined below:
Caption: A potential synthetic workflow for 1-phenylpyrrolidin-3-amine derivatives.
This process involves the coupling of an aryl bromide with N-Boc-3-aminopyrrolidine, followed by the removal of the Boc protecting group.[3]
Reactivity and Stability
Information regarding the specific reactivity and stability of 1-Phenylpyrrolidin-3-amine is limited in the searched literature. As a primary amine, it is expected to exhibit typical nucleophilic properties and can undergo reactions such as acylation, alkylation, and condensation. The compound should be stored in an inert atmosphere at room temperature.[1]
Biological Activity and Potential Applications
While direct studies on the biological activity of 1-Phenylpyrrolidin-3-amine are scarce, research on its derivatives suggests potential therapeutic applications, particularly in the fields of neurology and inflammation.
Derivatives of 1-phenylpyrrolidine have been investigated for their anticonvulsant and antiseizure properties. Furthermore, the pyrrolidin-3-amine moiety is a structural component of known TRPV1 channel antagonists , which are recognized for their potent analgesic activity.[3] This suggests that 1-Phenylpyrrolidin-3-amine could serve as a valuable scaffold for the development of novel pain therapeutics.
Additionally, derivatives of 1-phenylpyrrolidine have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. One study on a succinimide derivative of 1-phenylpyrrolidine demonstrated inhibitory activity against both COX-1 and COX-2.[4]
The potential mechanism of action for the anti-inflammatory effects of 1-phenylpyrrolidine derivatives could involve the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.
Caption: Potential anti-inflammatory mechanism of 1-phenylpyrrolidine derivatives.
Safety and Handling
1-Phenylpyrrolidin-3-amine is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Statements:
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H302: Harmful if swallowed.[1]
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H312: Harmful in contact with skin.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H332: Harmful if inhaled.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1-Phenylpyrrolidin-3-amine is a chemical compound with a structure that holds promise for the development of new therapeutic agents, particularly in the areas of pain, inflammation, and neurological disorders. While comprehensive experimental data on the parent compound is somewhat limited in publicly accessible literature, the available information on its derivatives provides a strong rationale for its further investigation. This guide summarizes the current state of knowledge and provides a foundation for researchers and drug development professionals interested in exploring the potential of this versatile molecule. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action.
References
- 1. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
